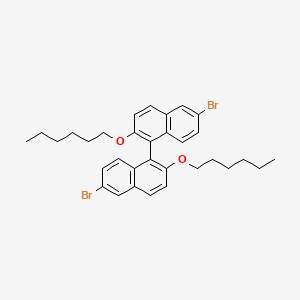
6,6'-Dibromo-2,2'-bis(hexyloxy)-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two naphthalene rings connected by a single bond, with bromine atoms and hexyloxy groups attached to specific positions on the rings. Its molecular formula is C28H32Br2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene typically involves the bromination of 2,2’-bis(hexyloxy)-1,1’-binaphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-grade equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The hexyloxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atoms.
Oxidation: Formation of carbonyl compounds from the oxidation of hexyloxy groups.
Reduction: Formation of 2,2’-bis(hexyloxy)-1,1’-binaphthalene from the reduction of bromine atoms.
Aplicaciones Científicas De Investigación
6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and hexyloxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthalene
- 6,6’-Dibromo-2,2’-bis(ethoxyethoxy)-1,1’-binaphthalene
- 6,6’-Dibromo-2,2’-bis(butyloxy)-1,1’-binaphthalene
Uniqueness
6,6’-Dibromo-2,2’-bis(hexyloxy)-1,1’-binaphthalene is unique due to its specific hexyloxy groups, which provide distinct physical and chemical properties compared to its analogs
Propiedades
Número CAS |
191787-87-8 |
|---|---|
Fórmula molecular |
C32H36Br2O2 |
Peso molecular |
612.4 g/mol |
Nombre IUPAC |
6-bromo-1-(6-bromo-2-hexoxynaphthalen-1-yl)-2-hexoxynaphthalene |
InChI |
InChI=1S/C32H36Br2O2/c1-3-5-7-9-19-35-29-17-11-23-21-25(33)13-15-27(23)31(29)32-28-16-14-26(34)22-24(28)12-18-30(32)36-20-10-8-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3 |
Clave InChI |
VQJYPHSENPUOSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


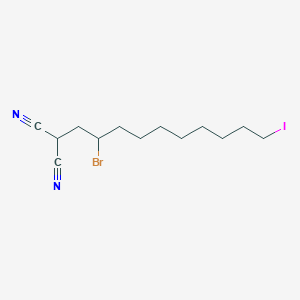
![N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide](/img/structure/B12577089.png)
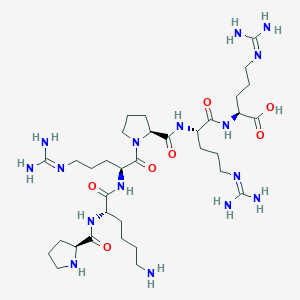
![Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide](/img/structure/B12577106.png)
![1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12577115.png)
![N-Methyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12577123.png)
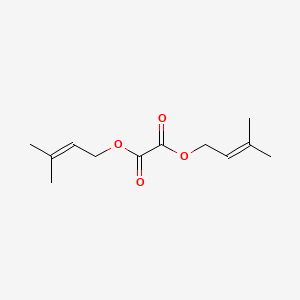
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
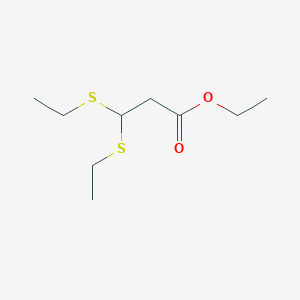
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)
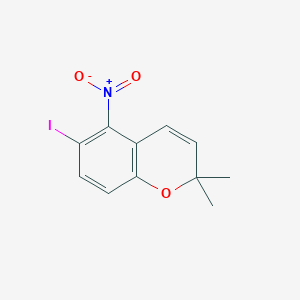


![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)
